Ethyl 4-chloro-2,6-dimethylphenylacetate
Description
Ethyl 4-chloro-2,6-dimethylphenylacetate is an organic compound belonging to the class of substituted phenylacetic acid esters. Its structure features a phenyl ring substituted with chlorine at the para position (4-chloro) and methyl groups at the ortho positions (2,6-dimethyl), with an ethyl ester functional group attached to the acetic acid moiety. This compound is structurally related to several agrochemicals and intermediates used in analytical chemistry and pharmaceuticals.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2,6-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H15ClO2/c1-4-15-12(14)7-11-8(2)5-10(13)6-9(11)3/h5-6H,4,7H2,1-3H3 |
InChI Key |
MQASPAVDOSRIMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1C)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The methyl groups at the 2,6-positions in this compound enhance steric hindrance compared to unsubstituted analogs like ethyl 4-chlorophenylacetate. This may reduce reactivity in nucleophilic substitution reactions but improve stability . Halogen Variations: Replacing chlorine with fluorine (as in Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) alters polarity and bioavailability, making fluorine-containing compounds more lipophilic and suitable for pharmaceutical applications . Functional Groups: The presence of a formyl group in Ethyl (2,3-dichloro-4-formylphenoxy)acetate introduces additional reactivity for further derivatization, distinguishing it from simpler esters .
Physicochemical Properties
- Solubility and Stability: The 2,6-dimethyl substitution in this compound likely reduces water solubility compared to non-methylated analogs, as seen in similar compounds like 4-chloro-2,6-dimethylphenol (log P ~2.5) . Ethyl esters generally exhibit moderate volatility, with boiling points influenced by substituents. For example, ethyl 4-chlorophenylacetate has a boiling point of ~285°C, while fluorine-containing analogs may have lower boiling points due to reduced molecular weight .
Research Findings and Data Gaps
- Synthetic Routes: describes the synthesis of 4-chloro-2,6-dimethylquinoline via chlorination of hydroxyquinoline derivatives, suggesting analogous pathways for the target compound using phosphorus oxychloride .
- Detection Methods: The derivatization of 2,6-dimethylphenol to 4-chloro-2,6-dimethylphenol () highlights the reactivity of methyl-substituted aromatics with chlorine species, which could inform purification or analysis protocols for the ethyl ester .
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